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Introduction
GSK1070916 is a potent and selective, ATP-competitive small molecule inhibitor of Aurora B

and Aurora C kinases.[1][2] The Aurora kinase family plays a critical role in the regulation of

mitosis, and their overexpression or amplification is frequently observed in various human

tumors.[1][3] By targeting Aurora B and C, GSK1070916 disrupts key mitotic processes,

leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[3][4] This

technical guide provides an in-depth overview of the research applications of GSK1070916,

including its mechanism of action, detailed experimental protocols, and a summary of its

biological activity.

Mechanism of Action
GSK1070916 exerts its biological effects by inhibiting the catalytic activity of Aurora B and

Aurora C kinases.[2] Aurora B is a crucial component of the chromosomal passenger complex

(CPC), which is essential for proper chromosome segregation and cytokinesis.[2] Inhibition of

Aurora B by GSK1070916 leads to a cascade of cellular events, most notably the inhibition of

histone H3 phosphorylation at serine 10 (pHH3 Ser10), a key substrate of Aurora B.[3] This

disruption of the Aurora B signaling pathway results in defects in chromosome alignment and

segregation, leading to mitotic catastrophe and the induction of apoptosis.[3][4]
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Signaling Pathway
The following diagram illustrates the signaling pathway affected by GSK1070916.
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Caption: GSK1070916 inhibits Aurora B kinase, leading to downstream effects on mitosis.

Quantitative Data Summary
The following table summarizes the in vitro and cellular activity of GSK1070916.

Parameter Target/Cell Line Value Reference

Ki* Aurora B 0.38 ± 0.29 nM [1]

Aurora C 1.5 ± 0.4 nM [1]

Aurora A
>250-fold selective

over Aurora A
[1]

EC50
A549 (human lung

cancer)
7 nM [1]

Various Tumor Cell

Lines

<10 nM in over 100

cell lines
[4]

IC50 COLO-320-HSR 92 nM

CRO-AP2 3 nM

*Ki values are a measure of the inhibitor constant, indicating the potency of the inhibitor. EC50

and IC50 values represent the concentration of the compound that gives half-maximal

response or inhibition, respectively.

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from standard CellTiter-Glo® Luminescent Cell Viability Assay

protocols and can be used to determine the EC50 of GSK1070916 in various cancer cell lines.

Materials:

Cancer cell line of interest
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Complete cell culture medium

GSK1070916 stock solution (e.g., 10 mM in DMSO)

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells

per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for

24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of GSK1070916 in complete culture medium.

The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the

diluted compound to the respective wells. Include vehicle control wells (medium with the

same concentration of DMSO as the highest GSK1070916 concentration) and untreated

control wells.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30

minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital

shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to

stabilize the luminescent signal. f. Measure the luminescence using a plate-reading

luminometer.

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle

control wells (representing 100% viability). Plot the percentage of viability against the log of

GSK1070916 concentration and fit the data to a four-parameter logistic curve to determine

the EC50 value.

Western Blot for Phospho-Histone H3 (Ser10)
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This protocol describes the detection of phospho-histone H3 (Ser10) in cells treated with

GSK1070916 as a measure of Aurora B inhibition.

Materials:

Cancer cell line of interest

Complete cell culture medium

GSK1070916 stock solution

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels (e.g., 15% acrylamide)

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone

H3 (as a loading control)

HRP-conjugated anti-rabbit secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b.

Treat cells with various concentrations of GSK1070916 (e.g., 10 nM, 100 nM, 1 µM) and a

vehicle control for a specified time (e.g., 24 hours). c. Wash cells with ice-cold PBS and lyse
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with RIPA buffer. d. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15

minutes at 4°C to pellet cellular debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b.

Add Laemmli sample buffer to the lysates and boil for 5 minutes. c. Load equal amounts of

protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.

b. Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10)

overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10

minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room

temperature. e. Wash the membrane three times with TBST for 10 minutes each.

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging

system.

Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-

probed with an antibody against total histone H3.

Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating GSK1070916.
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Experimental Workflow for GSK1070916 Evaluation
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Caption: A logical workflow for the in vitro and in vivo evaluation of GSK1070916.

Conclusion
GSK1070916 is a valuable research tool for investigating the role of Aurora B and C kinases in

mitotic regulation and cancer biology. Its high potency and selectivity make it a suitable

compound for both in vitro cellular assays and in vivo animal models. The experimental
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protocols provided in this guide offer a framework for researchers to explore the therapeutic

potential of targeting the Aurora kinase pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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